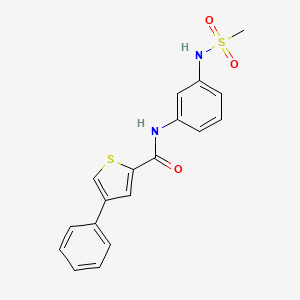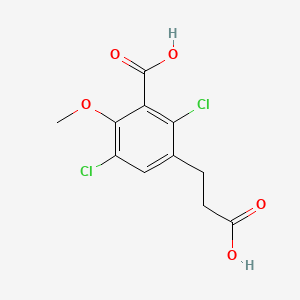
Sec61-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec61-IN-5 is a small molecule inhibitor that targets the Sec61 translocon complex, a crucial component in the endoplasmic reticulum (ER) membrane responsible for the translocation of nascent polypeptides. This compound has shown potential in various scientific research applications, particularly in the fields of cancer, virology, and immunology .
Méthodes De Préparation
The synthetic routes and reaction conditions for Sec61-IN-5 involve several steps. The compound is typically synthesized through a series of chemical reactions, including condensation, cyclization, and purification processes. The industrial production methods for this compound are not extensively documented, but they likely involve large-scale chemical synthesis techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Sec61-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Sec61-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the Sec61 translocon complex and its role in protein translocation.
Biology: Helps in understanding the mechanisms of protein translocation and ER-associated degradation.
Medicine: Investigated for its potential as an anticancer, antiviral, and immunosuppressive agent.
Industry: Utilized in high-throughput screening assays to identify new inhibitors of the Sec61 translocon complex
Mécanisme D'action
Sec61-IN-5 exerts its effects by binding to the Sec61 translocon complex, thereby inhibiting the translocation of nascent polypeptides across the ER membrane. This inhibition is achieved through the stabilization of the plug domain of Sec61 in a closed state, preventing the protein-translocation pore from opening. The molecular targets and pathways involved include the Sec61 complex and its associated proteins .
Comparaison Avec Des Composés Similaires
Sec61-IN-5 is compared with other similar compounds such as cotransin, decatransin, apratoxin, ipomoeassin, and mycolactone. These compounds also target the Sec61 translocon complex but differ in their structure, selectivity, and mode of action. For instance, cotransin and decatransin are known for their broad-spectrum inhibitory effects, while apratoxin and mycolactone exhibit selective inhibition. This compound is unique in its high potency and specificity for the Sec61 complex .
Propriétés
Formule moléculaire |
C70H113N11O14 |
|---|---|
Poids moléculaire |
1332.7 g/mol |
Nom IUPAC |
[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,14S,17R,20R,21S)-5-[(2S)-butan-2-yl]-2-(methoxymethyl)-1,4,8,10,16,17,20-heptamethyl-11-(2-methylpropyl)-3,6,9,12,15,18,22-heptaoxo-14-[(4-phenylphenyl)methyl]-1,4,7,10,13,16,19-heptazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C70H113N11O14/c1-25-44(10)57-62(84)72-46(12)63(85)76(17)52(35-40(2)3)61(83)73-51(37-48-31-33-50(34-32-48)49-29-27-26-28-30-49)64(86)75(16)47(13)60(82)71-45(11)58(68(90)78(19)55(39-94-24)67(89)80(57)21)81(22)65(87)53(36-41(4)5)77(18)66(88)54(38-93-23)79(20)69(91)59(43(8)9)95-70(92)56(42(6)7)74(14)15/h26-34,40-47,51-59H,25,35-39H2,1-24H3,(H,71,82)(H,72,84)(H,73,83)/t44-,45+,46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59+/m0/s1 |
Clé InChI |
MKLAVULUNKJJPK-FYOBYPTESA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)C3=CC=CC=C3)CC(C)C)C)C |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)C3=CC=CC=C3)CC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


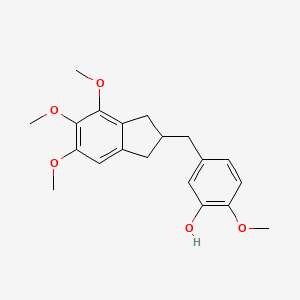
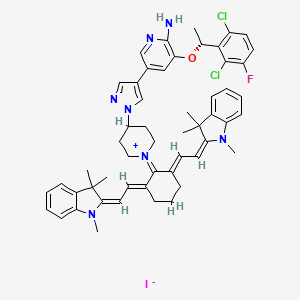

![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)



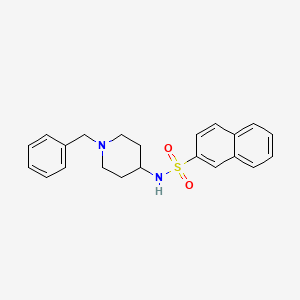
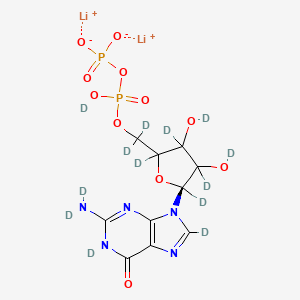
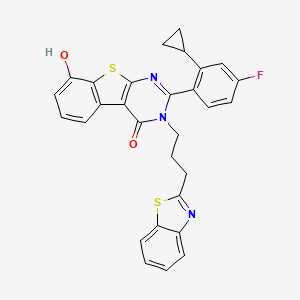
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)
